3,4-Dimethylhippuric acid

Occupational Exposure Biological Monitoring Trimethylbenzene

3,4-Dimethylhippuric acid (3,4-DMHA) is the sole scientifically valid biomarker for quantitative 1,2,4-trimethylbenzene (pseudocumene) exposure assessment. Its unique isomer specificity eliminates false negatives caused by cross-reactivity with xylene or other TMB isomers. With a proven airborne-to-urinary correlation of r=0.897 (P<0.001) and high fractional excretion (22% of inhaled dose), this standard enables precise biological monitoring against TLVs. Do not substitute with hippuric acid or incorrect DMHA isomers—only 3,4-DMHA delivers validated, defensible results for occupational health surveillance and LC-MS/MS assay calibration.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 23082-12-4
Cat. No. B1195776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylhippuric acid
CAS23082-12-4
Synonyms3,4-dimethylhippuric acid
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC(=O)O)C
InChIInChI=1S/C11H13NO3/c1-7-3-4-9(5-8(7)2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)
InChIKeyZDHXVMSVUHHHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylhippuric Acid (CAS 23082-12-4): Definitive Guide for Procurement, Biomarker Validation, and Analytical Reference Standards


3,4-Dimethylhippuric acid (3,4-DMHA; CAS 23082-12-4) is an organic compound classified as a hippuric acid derivative [1]. It consists of a 3,4-dimethylbenzoyl group conjugated to glycine [1]. This compound is not a naturally occurring metabolite but is a specific and primary urinary metabolite of 1,2,4-trimethylbenzene (1,2,4-TMB; pseudocumene) [2][3]. It is part of the human exposome and is exclusively found in individuals exposed to 1,2,4-TMB or its derivatives [2].

Why Generic Hippuric Acid or Methylhippuric Acid Standards Cannot Replace 3,4-Dimethylhippuric Acid in 1,2,4-Trimethylbenzene Monitoring


Substituting 3,4-dimethylhippuric acid with unsubstituted hippuric acid (HA), methylhippuric acids (MHAs), or other dimethylhippuric acid isomers (e.g., 2,4-DMHA, 3,5-DMHA) is scientifically invalid. This is because each DMHA isomer is a specific metabolite of a distinct trimethylbenzene (TMB) isomer [1]. For example, 3,4-DMHA is the major and characteristic metabolite of 1,2,4-TMB, while 3,5-DMHA is specific to 1,3,5-TMB, and 2,4-DMHA is associated with xylene exposure [1]. Using an incorrect isomer as an analytical standard or biomarker would lead to false negatives or inaccurate quantification of 1,2,4-TMB exposure, as the metabolic pathways and excretion kinetics are isomer-dependent [2].

Quantitative Differentiation of 3,4-Dimethylhippuric Acid from Isomers and Analogs: Head-to-Head Performance in Exposure Assessment and Analytical Detection


Superior Urinary Correlation with 1,2,4-Trimethylbenzene Exposure

In a study of transfer printing workers, 3,4-DMHA demonstrated a strong, dose-dependent correlation with airborne 1,2,4-TMB concentration, establishing its utility as a quantitative exposure biomarker. At the Threshold Limit Value (TLV) of 25 ppm 1,2,4-TMB, urinary 3,4-DMHA reached 410 mg/g creatinine [1]. This correlation is highly significant and quantifiable (r = 0.897, P < 0.001) [1]. In contrast, other DMHA isomers, such as 3,5-DMHA, are not formed in response to 1,2,4-TMB exposure and thus show no correlation [2].

Occupational Exposure Biological Monitoring Trimethylbenzene Biomarker

Dominant Fractional Excretion Rate as a Metabolite of 1,2,4-Trimethylbenzene

In controlled human chamber studies, 3,4-DMHA accounts for the vast majority of the hippuric acid metabolites excreted following inhalation of 1,2,4-TMB. Specifically, 3,4-DMHA constitutes 82% of the total urinary hippuric acids produced from this isomer [1]. The total recovery of 1,2,4-TMB as DMHA isomers (predominantly 3,4-DMHA) is 22% of the inhaled dose [2]. In stark contrast, the analogous pathways for other TMB isomers are far less efficient: only 11% of 1,2,3-TMB is excreted as DMHAs (mainly 2,3-DMHA) and a mere 3% of 1,3,5-TMB is excreted as 3,5-DMHA [2].

Toxicokinetics Metabolism Excretion Trimethylbenzene

Isomer-Specific Chromatographic Resolution for Accurate Quantification

The six possible DMHA isomers, including 3,4-DMHA, can be resolved using a validated HPLC method with a stepwise gradient on a C18 column, allowing for isomer-specific quantification [1]. While all six isomers can be detected with a method limit of 1.5 µg/mL (range 0.5-3.4 µg/mL) [1], the distinct retention time of 3,4-DMHA (8.2–10.5 min) differentiates it from unsubstituted hippuric acid (HA) and methylhippuric acids (MHA), which elute earlier at 4.5–6.8 min under similar conditions . This chromatographic behavior is a direct consequence of the specific 3,4-dimethyl substitution pattern, which increases hydrophobicity relative to HA and MHA .

Analytical Chemistry HPLC Method Validation Isomer Separation

Enhanced Detection Sensitivity in Modern LC-MS/MS Methods

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous analysis of TMB metabolites achieved detection limits for DMHAs (including 3,4-DMHA) in the range of 0.42–2.0 ng/L [1]. This represents a dramatic improvement in sensitivity compared to dimethylbenzylmercapturic acids (DMMs), which had detection limits of 0.26–0.41 ng/L [1]. While DMMs are slightly more sensitive, the method's precision for DMHAs was excellent, with relative standard deviations (RSD) below 5% [1]. This high sensitivity allows for the detection of 3,4-DMHA even in populations with low-level, non-occupational exposure to 1,2,4-TMB [1].

Mass Spectrometry LC-MS/MS Biomonitoring Trace Analysis

High Purity Commercial Availability for Quantitative Analytical Standards

Commercially available 3,4-dimethylhippuric acid is supplied with a guaranteed minimum purity of >98.0% as determined by both HPLC (area%) and neutralization titration . This high purity level is essential for its use as an analytical reference standard or for the preparation of calibration curves in biomarker quantification. The compound is provided as a white to almost white crystalline powder with a melting point range of 159.0–162.0°C, ensuring consistent physical properties for experimental reproducibility . While other DMHA isomers may be available, the specific 3,4-isomer is procured specifically for 1,2,4-TMB exposure assessment, not as a generic hippuric acid derivative.

Reference Standard Analytical Grade Purity Procurement

Validated Application Scenarios for 3,4-Dimethylhippuric Acid Based on Quantitative Performance Data


Quantitative Biological Monitoring of Occupational 1,2,4-Trimethylbenzene Exposure

The strong and specific correlation between urinary 3,4-DMHA and airborne 1,2,4-TMB (r=0.897, P<0.001) [1] establishes this compound as the definitive biomarker for occupational health surveillance. Industrial hygienists and occupational medicine specialists can utilize 3,4-DMHA measurements to accurately quantify worker exposure to 1,2,4-TMB, compare levels against regulatory TLVs (410 mg/g creatinine at 25 ppm) [1], and verify the efficacy of engineering controls. This direct, quantitative relationship is not observed with any other DMHA isomer [2].

Development and Validation of Isomer-Specific HPLC-UV and LC-MS/MS Methods for TMB Metabolites

Due to its unique chromatographic retention time (8.2–10.5 min on C18) [1] and its high recovery in LC-MS/MS methods (0.42–2.0 ng/L detection limit) [2], 3,4-DMHA is an essential analytical standard for developing and validating assays that must distinguish it from other DMHA isomers and from HA/MHA [1]. Analytical chemists in environmental and clinical laboratories require the pure compound to establish calibration curves, determine method precision (RSD <5%) [2], and ensure accurate quantification in complex urine matrices.

Toxicokinetic and Metabolism Studies of Trimethylbenzene Isomers

For researchers investigating the metabolic fate and toxicokinetics of 1,2,4-TMB, 3,4-DMHA is the primary endpoint of interest. Its dominant role as a metabolite (82% of all hippuric acid metabolites from 1,2,4-TMB) [1] and its high fractional excretion (22% of inhaled dose) [2] make it the most sensitive and relevant indicator of metabolic processing. This allows for precise determination of half-lives (ranging from 4 to 16 hours) [2] and comparison of metabolic efficiency across different TMB isomers or exposure scenarios (e.g., white spirit vs. pure 1,2,4-TMB) [1].

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